15beta-Hydroxy Cyproterone Acetate

Progestogen selectivity Steroid receptor pharmacology Antiandrogen drug development

15β-Hydroxy cyproterone acetate (15β-OH-CPA; CAS 65423-26-9) is the principal active metabolite of the steroidal antiandrogen cyproterone acetate (CPA), formed by hepatic CYP3A4-mediated 15β-hydroxylation. It circulates at concentrations approximately twice those of CPA during therapy and retains antiandrogen activity comparable to or greater than the parent compound, but possesses only about one-tenth the progestogenic potency.

Molecular Formula C24H29ClO5
Molecular Weight 432.9 g/mol
Cat. No. B13795695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15beta-Hydroxy Cyproterone Acetate
Molecular FormulaC24H29ClO5
Molecular Weight432.9 g/mol
Structural Identifiers
SMILESCC(=O)C1(CC(C2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O)OC(=O)C
InChIInChI=1S/C24H29ClO5/c1-11(26)24(30-12(2)27)10-20(29)21-14-8-18(25)17-9-19(28)13-7-16(13)23(17,4)15(14)5-6-22(21,24)3/h8-9,13-16,20-21,29H,5-7,10H2,1-4H3/t13-,14+,15+,16+,20+,21-,22-,23-,24?/m0/s1
InChIKeyHRANPRDGABOKNQ-ZHXQGFQKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

15beta-Hydroxy Cyproterone Acetate: Essential Reference Guide for Selective Antiandrogen Metabolite Procurement


15β-Hydroxy cyproterone acetate (15β-OH-CPA; CAS 65423-26-9) is the principal active metabolite of the steroidal antiandrogen cyproterone acetate (CPA), formed by hepatic CYP3A4-mediated 15β-hydroxylation [1]. It circulates at concentrations approximately twice those of CPA during therapy and retains antiandrogen activity comparable to or greater than the parent compound, but possesses only about one-tenth the progestogenic potency [2][3]. This differential pharmacological profile—strong androgen receptor antagonism with sharply reduced progestational activity—distinguishes 15β-OH-CPA as a critical research tool for dissecting antiandrogen effects from progestogenic confounds, and as an essential reference standard for bioanalytical method development and metabolite identification studies.

Why Cyproterone Acetate Cannot Serve as a Direct Substitute for 15beta-Hydroxy Cyproterone Acetate in Research Applications


Although cyproterone acetate (CPA) is the clinical precursor of 15β-OH-CPA, the two compounds are pharmacodynamically non-interchangeable in research settings. CPA is a dual antiandrogen–progestogen with potent progestational activity, whereas 15β-OH-CPA retains full antiandrogen efficacy while exhibiting only 10% of CPA's progestogenic potency [1][2]. This dramatic shift in functional selectivity means that experiments using CPA cannot disentangle androgen receptor-mediated effects from progesterone receptor-mediated effects; only 15β-OH-CPA offers a tool with substantially reduced progestogenic confound. Furthermore, in vivo CPA administration generates 15β-OH-CPA as the dominant circulating species—with metabolite-to-parent concentration ratios reaching approximately 2:1 during chronic dosing [3]—meaning that pharmacokinetic and pharmacodynamic interpretations of CPA studies inherently conflate two pharmacologically distinct molecular entities. For researchers requiring a pure metabolic reference standard, a selective antiandrogen probe, or a defined substrate for biocatalytic hydroxylation studies, generic substitution with CPA is scientifically invalid.

15beta-Hydroxy Cyproterone Acetate: Quantitative Head-to-Head Differentiation Evidence Against Cyproterone Acetate


Progestogenic Potency: 90% Reduction Relative to Cyproterone Acetate

15β-OH-CPA exhibits only one-tenth (10%) of the progestogenic activity of cyproterone acetate, as determined by relative potency comparison in standard progestogen bioassays [1][2]. This represents a 90% reduction in progestational effect while antiandrogen activity is fully preserved. The data originate from a comprehensive review that compiled relative hormonal potencies across clinically used progestogens and their metabolites, establishing that the 15β-hydroxylation of CPA functionally uncouples its antiandrogen and progestogen properties [1].

Progestogen selectivity Steroid receptor pharmacology Antiandrogen drug development

Antiandrogen Activity: Comparable or Greater Potency vs. Cyproterone Acetate

15β-OH-CPA demonstrates antiandrogen activity that is similar to or even greater than that of CPA, based on comparative pharmacological assessments compiled in an authoritative review of progestogen and antiandrogen pharmacology [1]. While CPA is itself a potent antiandrogen, the fact that its major metabolite matches or exceeds its androgen receptor antagonism ensures that the antiandrogen efficacy observed during CPA therapy is largely driven by 15β-OH-CPA as the dominant circulating species [2]. Importantly, this retained antiandrogen activity is combined with the dramatically reduced progestogenic potency (see Evidence Item 1), yielding a functionally selective antiandrogen profile not achievable with CPA.

Androgen receptor antagonism Antiandrogen pharmacology Receptor binding

Systemic Exposure Advantage: AUC of 15β-OH-CPA Exceeds Cyproterone Acetate by 10–15% After Single Dose, Reaching ~2-Fold at Steady State

In a direct head-to-head pharmacokinetic study in healthy women receiving single oral (100 mg) and intramuscular (300 mg) doses of CPA, the area under the serum concentration–time curve (AUC) for 15β-OH-CPA was 10–15% higher than that of unchanged CPA following both routes [1]. During chronic therapy, 15β-OH-CPA accumulates to concentrations approximately twice those of CPA, as established by Frith & Phillipou (1985) [2][3]. The terminal half-life of 15β-OH-CPA mirrors that of CPA (oral: approximately 3.6 days; intramuscular: approximately 4.3 days), indicating formation-rate-limited elimination [1]. This quantitative exposure dominance means that in any system where CPA is administered, 15β-OH-CPA is the predominant pharmacologically active molecular species.

Pharmacokinetics Metabolite exposure Drug metabolism

Biocatalytic Production: 98% Conversion Efficiency Achieved via CYP106A2 Whole-Cell System—A 43 Percentage Point Improvement Over Baseline

The CYP106A2 whole-cell biocatalytic system using recombinant Bacillus megaterium achieved 98% conversion of CPA to 15β-OH-CPA at 1 mM substrate concentration using 2-hydroxypropyl-β-cyclodextrin as solubility enhancer, corresponding to a product titer of 0.43 g/L at 400 mL bioreactor scale [1]. This represents a substantial improvement from the unoptimized baseline conversion of 55%—a gain of 43 percentage points—demonstrating process intensification that approaches industrial feasibility [1]. The biocatalytic route offers regio- and stereoselective 15β-hydroxylation, contrasting with traditional chemical synthesis that may yield mixed hydroxylation products or require complex protection/deprotection strategies. The product was structurally confirmed by NMR as authentic 15β-OH-CPA, the main human metabolite [1].

Biocatalysis Steroid hydroxylation Process development

Unique Analytical Interference: 15β-OH-CPA Cross-Reacts in the Mattingly Assay for 11-Hydroxy-Corticosteroids

15β-OH-CPA was found to interfere in the Mattingly fluorimetric method for the determination of 11-hydroxy-corticosteroids, a widely used clinical assay for adrenal function monitoring [1]. This interference is specific to the 15β-hydroxylated metabolite and is not observed with CPA alone, as demonstrated during the original metabolite isolation and characterization studies in dog, monkey, and human plasma and urine [1]. The authors concluded that the Mattingly method is inadequate for controlling adrenal function in subjects treated with cyproterone acetate, precisely because of 15β-OH-CPA cross-reactivity [1]. This finding has direct implications for analytical method selection in both clinical and research laboratories.

Analytical chemistry Corticosteroid assay Method validation

Optimal Application Scenarios for 15beta-Hydroxy Cyproterone Acetate Based on Quantitative Differentiation Evidence


Selective Antiandrogen Pharmacology Research Requiring Minimal Progestogenic Confound

Researchers investigating androgen receptor (AR) signaling, AR-dependent gene expression, or antiandrogen mechanisms in cell-based or in vivo models should prioritize 15β-OH-CPA over CPA. With only 10% of CPA's progestogenic potency but comparable or greater antiandrogen activity, 15β-OH-CPA enables clean dissection of AR-mediated effects without the confounding activation of progesterone receptors (PR) that accompanies CPA use [1][2]. This selectivity is critical in tissues co-expressing AR and PR (e.g., breast, endometrium, pituitary), where CPA's dual activity obscures mechanistic interpretation. The compound is particularly valuable in studies of androgen-dependent prostate cancer cell lines (LNCaP, PC-3, DU145) where PR signaling may independently modulate proliferation.

Bioanalytical Reference Standard for Cyproterone Acetate Pharmacokinetic and Therapeutic Drug Monitoring Assays

Given that 15β-OH-CPA accumulates to plasma concentrations approximately twice those of CPA during chronic therapy and accounts for AUC that exceeds CPA by 10–15% after single doses, any validated LC-MS/MS or HPLC method intended for CPA therapeutic drug monitoring or pharmacokinetic studies must include 15β-OH-CPA as a quantified analyte [1][2]. Pure 15β-OH-CPA reference standard (CAS 65423-26-9) is essential for method calibration, quality control sample preparation, and system suitability testing. Additionally, laboratories using the Mattingly fluorimetric method for corticosteroid determination must procure 15β-OH-CPA to assess and correct for the known analytical interference unique to this metabolite [3].

Biocatalyst Engineering and Steroid Hydroxylation Process Development

The CYP106A2-mediated 15β-hydroxylation of CPA serves as a validated model reaction for steroid hydroxylase engineering, offering a well-characterized system with demonstrated scalability from shake flasks to bench-top bioreactors [1]. With published process parameters achieving 98% conversion and 0.43 g/L product titer, researchers in biocatalysis and synthetic biology can use CPA-to-15β-OH-CPA conversion as a benchmark reaction for testing new P450 variants, optimizing whole-cell catalysts, or evaluating cyclodextrin-based substrate solubilization strategies [1]. The product's identity as the authentic human metabolite adds translational relevance to biocatalytic studies.

Drug Metabolism and Metabolite Identification Reference in Preclinical and Clinical Development

As the major circulating metabolite of CPA, 15β-OH-CPA is an indispensable reference compound for drug metabolism studies involving CPA-containing formulations (e.g., Diane-35, Androcur). Its formation by CYP3A4 makes it a relevant probe for CYP3A4 activity in hepatocyte incubations, recombinant enzyme systems, and drug–drug interaction studies [1]. The availability of pure 15β-OH-CPA enables definitive identification of this metabolite in complex biological matrices, supports structure elucidation of further downstream metabolites, and facilitates the generation of authentic metabolite profiles required by regulatory agencies for new CPA-containing drug applications or generic product bioequivalence demonstrations.

Quote Request

Request a Quote for 15beta-Hydroxy Cyproterone Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.